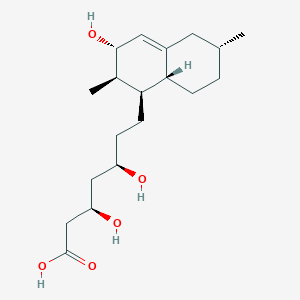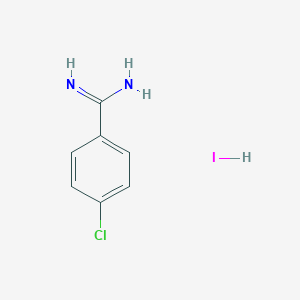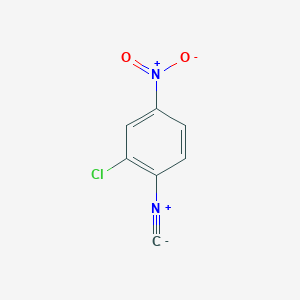
2-Chloro-1-isocyano-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isocyano-4-nitrobenzene is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. This compound is also known as CDNI, and it has various applications in chemical biology and biochemistry.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-isocyano-4-nitrobenzene involves the reaction of the isocyanate group with nucleophilic amino acid residues in proteins, particularly cysteine and lysine. This forms covalent adducts that can modify the function and activity of proteins. The nitro group on the benzene ring can also participate in redox reactions, which can further modify the activity of proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-isocyano-4-nitrobenzene depend on the specific protein or biomolecule that it interacts with. It can modify the activity of enzymes, receptors, and other proteins involved in cellular signaling and metabolism. It can also affect protein-protein interactions and protein-DNA interactions. The physiological effects of 2-Chloro-1-isocyano-4-nitrobenzene are not well understood, but it has been shown to have cytotoxic effects on cancer cells in vitro.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-1-isocyano-4-nitrobenzene in lab experiments are its selectivity and specificity for nucleophilic amino acid residues in proteins. This allows researchers to selectively label and modify proteins, and to study their function and activity in biological systems. However, the limitations of using 2-Chloro-1-isocyano-4-nitrobenzene include its toxicity and hazardous nature, which require careful handling and disposal. It can also have off-target effects on proteins that have nucleophilic amino acid residues other than cysteine and lysine.
Future Directions
For research involving 2-Chloro-1-isocyano-4-nitrobenzene include the development of new chemical probes with improved selectivity and specificity for different types of proteins and biomolecules. This could involve the synthesis of new derivatives of 2-Chloro-1-isocyano-4-nitrobenzene with modified functional groups. Another direction for research is the development of new methods for the selective delivery of chemical probes to specific cells or tissues in vivo. This could involve the use of targeted nanoparticles or other delivery systems. Finally, future research could focus on the use of chemical probes like 2-Chloro-1-isocyano-4-nitrobenzene to study the function and activity of proteins in complex biological systems, such as in disease states or in response to environmental stimuli.
In conclusion, 2-Chloro-1-isocyano-4-nitrobenzene is a valuable chemical probe that is widely used in scientific research. Its selectivity and specificity for nucleophilic amino acid residues in proteins make it a useful tool for studying the function and activity of biomolecules. However, its toxicity and hazardous nature require careful handling and disposal. Future research directions could focus on the development of new chemical probes with improved selectivity and specificity, as well as new methods for the selective delivery of probes to specific cells or tissues in vivo.
Synthesis Methods
2-Chloro-1-isocyano-4-nitrobenzene can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitroaniline with phosgene, followed by the reaction of the resulting intermediate with sodium azide and then with copper(I) cyanide. The final product is obtained through a reaction with hydrogen chloride. This synthesis method is complex and requires careful handling of toxic and hazardous chemicals.
Scientific Research Applications
2-Chloro-1-isocyano-4-nitrobenzene is widely used in scientific research, particularly in chemical biology and biochemistry. It is used as a chemical probe to study the function and activity of proteins, enzymes, and other biomolecules. It can react with nucleophilic amino acid residues in proteins, such as cysteine and lysine, to form covalent adducts. This allows researchers to selectively label and modify proteins, and to study their function and activity in biological systems.
properties
CAS RN |
118783-09-8 |
|---|---|
Product Name |
2-Chloro-1-isocyano-4-nitrobenzene |
Molecular Formula |
C7H3ClN2O2 |
Molecular Weight |
182.56 g/mol |
IUPAC Name |
2-chloro-1-isocyano-4-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4H |
InChI Key |
VDXUYONBOVKOHG-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
synonyms |
Benzene, 2-chloro-1-isocyano-4-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



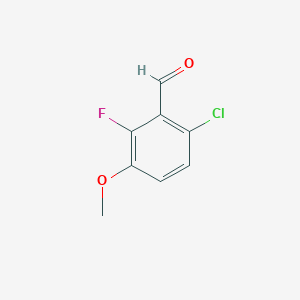




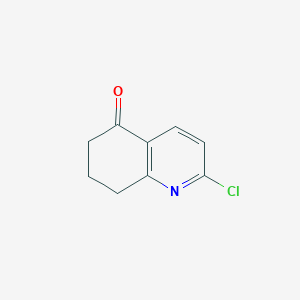


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

